molecular formula C12H14N2O2 B3166954 N-methyl-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 91567-01-0

N-methyl-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B3166954
CAS No.: 91567-01-0
M. Wt: 218.25 g/mol
InChI Key: WGDWRORWDHTNBZ-UHFFFAOYSA-N
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Description

N-methyl-5-oxo-1-phenylpyrrolidine-3-carboxamide is a chemical compound based on the 5-oxopyrrolidine-3-carboxamide scaffold, a structure recognized in medicinal chemistry research for its diverse biological potential. Compounds within this chemical class have been identified as promising scaffolds in drug discovery, particularly for their role as CCR5 antagonists, which can inhibit the entry of HIV-1 into host cells . Research on closely related analogs has demonstrated that the 5-oxo-1-phenylpyrrolidine-3-carboxylic acid core can be functionalized to create substances with moderate to good in vitro antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The specific substitution pattern on the pyrrolidine ring, including the N-methyl and N-phenyl groups, is a critical structural feature that influences the compound's binding affinity and overall bioactivity . This makes this compound a valuable intermediate or target molecule for researchers in pharmacology and organic synthesis aiming to develop new therapeutic agents. This product is provided for research use only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-methyl-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-13-12(16)9-7-11(15)14(8-9)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDWRORWDHTNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC(=O)N(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Crystallographic Characterization of N Methyl 5 Oxo 1 Phenylpyrrolidine 3 Carboxamide and Pyrrolidinone Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for the characterization of pyrrolidinone derivatives, offering detailed insights into the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

The ¹H NMR spectrum of N-methyl-5-oxo-1-phenylpyrrolidine-3-carboxamide is anticipated to exhibit characteristic signals corresponding to the protons of the pyrrolidinone ring, the N-phenyl group, and the N-methyl carboxamide moiety. Analysis of analogous structures, such as 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, reveals typical chemical shift ranges for the pyrrolidinone core protons. The methylene (B1212753) protons of the pyrrolidinone ring (COCH₂ and NCH₂) typically appear as multiplets in the upfield region of the spectrum, generally between δ 2.5 and 4.2 ppm. nih.govnih.gov Specifically, the COCH₂ protons are often observed as two multiplets between δ 2.58-2.68 and 3.26-3.42 ppm, while the NCH₂ protons resonate at approximately δ 3.76-3.93 ppm. nih.gov The methine proton (CH) at the 3-position is expected to appear as a multiplet, with its chemical shift influenced by the nature of the substituent.

For the N-phenyl group, the aromatic protons will generate signals in the downfield region, typically between δ 7.0 and 8.0 ppm, with the exact chemical shifts and splitting patterns depending on the substitution pattern of the phenyl ring. The N-methyl group of the carboxamide would present as a singlet, the chemical shift of which would be influenced by its local electronic environment. In related N-substituted pyrrolidinones, amide NH protons, if present, are often observed as broad singlets at downfield shifts. nih.gov

Table 1: Representative ¹H NMR Data for Pyrrolidinone Analogues

Compound/Fragment Proton Chemical Shift (δ, ppm) Multiplicity
1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid COCH₂ 2.58-2.68, 3.26-3.42 m
CH 3.26-3.42 m
NCH₂ 3.76-3.93 m
COOH 12.65 br s
N-(4-(4-(2-benzylidenehydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide CH₃ 2.02 s
CH₂CO 2.74-2.82 m
CH, NCH₂ 3.91-4.13 m
HAr 7.41-7.72 m
N=CH 8.04, 8.22 s
NHCO 9.93, 9.94 s
NH 11.57, 11.63 s

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides complementary information, detailing the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the pyrrolidinone ring and the N-methyl group.

The carbonyl carbon of the lactam (C=O at position 5) in pyrrolidinone analogues typically resonates in the range of δ 171-176 ppm. rasayanjournal.co.inmdpi.com The carbonyl carbon of the carboxamide group at the 3-position is also expected in a similar downfield region. The carbons of the N-phenyl group will appear in the aromatic region (δ 110-150 ppm). The aliphatic carbons of the pyrrolidinone ring (COCH₂, CH, and NCH₂) are found in the upfield region. For instance, in 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, these carbons resonate at δ 33.74, 36.22, and 50.98 ppm, respectively. nih.gov The carbon of the N-methyl group of the carboxamide is expected to appear at a characteristic upfield chemical shift.

Table 2: Representative ¹³C NMR Data for Pyrrolidinone Analogues

Compound/Fragment Carbon Chemical Shift (δ, ppm)
1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid COCH₂ 33.74
CH 36.22
NCH₂ 50.98
COOH 174.41
N-(4-(4-(1,2,4-oxadiazol-5-yl))-2-oxopyrrolidin-1-yl)phenyl)acetamide CH₃ 23.93
CH, CH₂CO 35.02, 35.37
NCH₂ 50.22
CAr 111.59-152.14
C=O 168.09, 171.18, 172.65

Conformational and Geometric Isomer Studies via NMR

The pyrrolidinone ring is not planar and can adopt various envelope and twisted conformations. NMR spectroscopy is a powerful tool to study these conformational preferences in solution. The vicinal coupling constants (³J) between protons on the pyrrolidinone ring can provide information about the dihedral angles and thus the ring puckering.

Furthermore, for 3-substituted pyrrolidinones, the possibility of cis/trans geometric isomers arises with respect to the substituents on the ring. These isomers can often be distinguished by NMR due to the different spatial relationships between the substituents, which will result in distinct chemical shifts and coupling constants for the ring protons. For some pyrrolidinone derivatives, the presence of both cis and trans isomers in solution has been observed and characterized by distinct sets of signals in their NMR spectra.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the lactam and the amide. The lactam carbonyl (C=O) stretching frequency in 5-oxopyrrolidine derivatives is typically observed in the range of 1660-1700 cm⁻¹. nih.gov The amide carbonyl of the carboxamide group is also expected in a similar region, often between 1630 and 1680 cm⁻¹. The N-H stretching vibration of a secondary amide, if present, would appear as a distinct band around 3300 cm⁻¹. For the target compound, the presence of the N-methyl group means this N-H stretch will be absent. The C-N stretching vibrations and the aromatic C=C stretching vibrations of the phenyl group will also give rise to characteristic bands in the fingerprint region of the spectrum. nih.gov

Table 3: Characteristic FT-IR Absorption Bands for Pyrrolidinone Analogues

Functional Group Vibration Wavenumber (cm⁻¹)
Amide/Lactam C=O Stretch 1655 - 1728
Amide N-H Stretch 3238 - 3342
Aromatic C=C Stretch ~1500 - 1600
C-N Stretch ~1100 - 1300

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions. The phenyl group attached to the nitrogen atom will be the primary chromophore responsible for strong π → π* transitions, typically observed in the UV region. The carbonyl groups of the lactam and the amide contain non-bonding electrons (n electrons) and can undergo n → π* transitions, which are generally weaker and may appear at longer wavelengths. For a related compound, N-methyl-2-pyrrolidone, UV absorption is observed below 250 nm. The presence of the phenyl group in the target molecule is expected to cause a bathochromic (red) shift of these absorptions.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions. While specific mass spectral data for this compound is not extensively detailed in publicly available literature, the fragmentation patterns can be predicted based on the analysis of related pyrrolidinone structures and the fundamental principles of mass spectrometry.

The molecular formula for this compound is C₁₂H₁₄N₂O₂, corresponding to a molecular weight of approximately 218.25 g/mol bldpharm.comchemsynthesis.com. Upon ionization in a mass spectrometer, the molecule is expected to form a molecular ion peak (M⁺) at m/z 218. Subsequent fragmentation would likely occur at the weakest bonds and through characteristic pathways for the functional groups present, namely the amide and the pyrrolidinone ring.

In a study of similar 5-oxo-1-phenylpyrrolidine-3-carboxylic acid derivatives, mass spectroscopy was utilized to confirm the chemical structures of newly synthesized compounds thieme-connect.de. For instance, the mass spectrum of a related compound, (2S,3S)-1-(tert-Butyl)-5-oxo-2-phenyl-N-(quinolin-8-yl)pyrrolidine-3-carboxamide, showed a prominent [M+H]⁺ peak at m/z 388.16, confirming its molecular weight rsc.org. Another analogue, (2S,3S,4S*)-4-(4-Bromophenyl)-1-(tert-butyl)-5-oxo-2-phenyl-N-(quinolin-8-yl)pyrrolidine-3-carboxamide, displayed an [M+Na]⁺ peak at m/z 564.21 rsc.org. These examples highlight the utility of mass spectrometry in verifying the molecular mass of complex pyrrolidinone derivatives.

Based on the structure of this compound, several key fragmentation pathways can be anticipated. Alpha-cleavage adjacent to the carbonyl groups of the pyrrolidinone ring and the amide functionality is a probable route. Additionally, the cleavage of the bond between the phenyl group and the nitrogen atom of the pyrrolidinone ring could lead to significant fragment ions. The N-methyl group could also be lost as a methyl radical.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion (m/z) Proposed Structure/Loss
218 Molecular Ion [M]⁺
203 Loss of methyl group [M-CH₃]⁺
161 Loss of the N-methylcarboxamide group [M-CONHCH₃]⁺
119 Phenylpyrrolidinone fragment
91 Phenylium ion [C₆H₅]⁺

Note: This table is predictive and based on the general fragmentation patterns of amides and pyrrolidinone structures, as specific experimental data for the title compound is not available.

X-ray Crystallographic Analysis for Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported, analysis of related pyrrolidinone derivatives provides valuable insights into the expected molecular geometry, conformation, and intermolecular interactions.

The bond lengths and angles within the this compound molecule are expected to be consistent with standard values for similar organic compounds. For instance, the C=O bond of the lactam and the amide will be shorter than the C-N and C-C single bonds. The geometry around the sp² hybridized carbonyl carbons will be trigonal planar, while the sp³ hybridized carbons of the pyrrolidinone ring will have tetrahedral geometry.

Table 2: Expected Bond Parameters for this compound based on Analogues

Parameter Expected Value
Bond Lengths (Å)
C=O (lactam) ~1.23 Å
C=O (amide) ~1.24 Å
C-N (lactam ring) ~1.35 Å
C-N (amide) ~1.33 Å
C-C (ring) ~1.53 Å
C-N (phenyl-N) ~1.43 Å
**Bond Angles (°) **
N-C=O (lactam) ~125°
C-C-C (ring) ~104° - 106°
C-N-C (lactam ring) ~110°

Note: These values are estimations based on standard bond lengths and angles in related organic molecules and may vary in the actual crystal structure.

Hydrogen bonding plays a crucial role in the solid-state packing of molecules containing hydrogen bond donors and acceptors. In the case of this compound, the secondary amide group (-CONHCH₃) possesses a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The lactam carbonyl group (C=O) also acts as a hydrogen bond acceptor.

Studies on benzamide and its derivatives have shown the presence of various intermolecular hydrogen bonds, including N-H···O interactions, which are crucial in their supramolecular assembly. The properties of these hydrogen bonds can be investigated using computational methods to understand their dynamics and strength.

Table 3: Potential Hydrogen Bonding Interactions in Crystalline this compound

Donor Acceptor Type of Interaction
N-H (amide) O=C (amide of adjacent molecule) Intermolecular Hydrogen Bond

The presence of these hydrogen bonding networks is a key feature in the solid-state structure of pyrrolidinone carboxamides and influences their physical properties such as melting point and solubility.

Computational and Theoretical Studies on N Methyl 5 Oxo 1 Phenylpyrrolidine 3 Carboxamide and Pyrrolidinone Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for computational studies in chemistry and materials science due to its favorable balance of accuracy and computational cost. For pyrrolidinone derivatives, DFT calculations are employed to predict a wide range of molecular properties.

A fundamental step in computational analysis is the optimization of the molecule's geometric structure to find its most stable, lowest-energy conformation. This is achieved by calculating forces on the atoms and adjusting their positions until a minimum on the potential energy surface is located. For compounds similar to N-methyl-5-oxo-1-phenylpyrrolidine-3-carboxamide, such as 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, DFT methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with a basis set like 6-31G(d,p) have been successfully used to determine optimized structural parameters. researchgate.net

The resulting data, including bond lengths, bond angles, and dihedral angles, can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. For instance, in a study of (S)-5-Oxo-N-phenylpyrrolidine-2-carboxamide, the dihedral angle between the pyrrolidinone ring and the phenyl plane was determined to be 70.73 (7)°. nih.gov Such calculations provide a precise three-dimensional picture of the molecule.

Table 1: Illustrative Optimized Structural Parameters for a Pyrrolidinone Derivative (Note: Data is representative of calculations performed on similar structures, such as 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, as specific published data for this compound is not available).

ParameterBond/AngleCalculated Value
Bond LengthC=O (amide)~1.22 Å
Bond LengthN-C (ring)~1.38 Å
Bond LengthC-N (phenyl)~1.42 Å
Bond AngleC-N-C (ring)~112°
Bond AngleO=C-N (amide)~125°
Dihedral AnglePhenyl-Pyrrolidinone~70°

Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity and electronic properties. libretexts.orgwikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. malayajournal.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This energy gap also influences the charge transfer characteristics within the molecule. In computational studies of pyrrolidinone derivatives, the distribution of electron density in the HOMO and LUMO is analyzed to identify the regions of the molecule most involved in electron-donating and electron-accepting interactions. For example, in many phenyl-substituted heterocycles, the HOMO is often localized on the phenyl ring, while the LUMO is distributed across the heterocyclic portion containing the carbonyl groups.

Table 2: Example Frontier Molecular Orbital Energies for a Pyrrolidinone Derivative (Note: These values are illustrative, based on DFT calculations of related compounds like 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid). researchgate.net

OrbitalEnergy (eV)
HOMO~ -6.5 eV
LUMO~ -1.5 eV
Energy Gap (ΔE)~ 5.0 eV

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. mpg.de It provides a detailed picture of the bonding and antibonding interactions between orbitals. The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO.

A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. In studies on related pyrrolidinone structures, NBO analysis reveals significant hyperconjugative interactions, such as the delocalization of lone pair (LP) electrons from oxygen and nitrogen atoms into antibonding π* or σ* orbitals of adjacent bonds. researchgate.netresearchgate.net These interactions are crucial for understanding the molecule's electronic stability and the nature of its intramolecular charge transfer.

DFT calculations are widely used to predict various spectroscopic properties, providing valuable support for experimental characterization.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate theoretical ¹H and ¹³C NMR chemical shifts. These calculated values are often linearly correlated with experimental spectra, aiding in the assignment of complex signals. researchgate.net

IR Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the infrared (IR) spectrum. These calculations help in assigning specific vibrational modes (stretching, bending) to the observed absorption bands in the experimental spectrum. Often, a scaling factor is applied to the calculated frequencies to account for anharmonicity and achieve better agreement with experimental data. scielo.org.mx

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectrum. This analysis provides information on the maximum absorption wavelengths (λmax) and the nature of the electronic transitions, often relating them to HOMO→LUMO or other orbital transitions. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites within a molecule. researchgate.net It plots the electrostatic potential onto the electron density surface. Different colors represent different potential values:

Red/Yellow: Regions of negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen or nitrogen. researchgate.netnih.gov

Blue: Regions of positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack. These are often located around hydrogen atoms bonded to electronegative atoms. nih.gov

Green: Regions of neutral or near-zero potential.

For pyrrolidinone derivatives, MEP maps typically show negative potential (red) localized around the carbonyl oxygen atoms, identifying them as primary sites for electrophilic interaction. researchgate.net Positive potential (blue) is often found near the N-H or C-H protons, indicating their susceptibility to nucleophilic attack.

Studies on Chemical Reactivity and Charge Transfer Properties

The data obtained from FMO analysis can be used to calculate global reactivity descriptors, which quantify the chemical reactivity and charge transfer properties of a molecule. These descriptors are derived from the energies of the HOMO and LUMO and include:

Chemical Potential (µ): A measure of the tendency of electrons to escape from a system.

Chemical Hardness (η): A measure of the resistance to charge transfer. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

These quantum chemical descriptors are used to compare the reactivity of different molecules and to understand the charge transfer processes that govern their interactions. researchgate.net Studies on related pyrrolidinone compounds have utilized these parameters to provide a quantitative assessment of their stability and reactive nature. researchgate.net

Electrophilicity, Chemical Potential, and Chemical Hardness

Quantum chemical calculations are essential for determining the global reactivity descriptors of a molecule. For compounds in the pyrrolidinone class, these parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Key descriptors include chemical potential (µ), chemical hardness (η), and the global electrophilicity index (ω).

Studies on the closely related compound, 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, have utilized Density Functional Theory (DFT) with the B3LYP functional and 6-31G(d,p) basis set to calculate these properties. niscpr.res.in The chemical potential (µ) indicates the tendency of electrons to escape from a system, while chemical hardness (η) measures the resistance to change in electron distribution. researchgate.netekb.eg The electrophilicity index (ω) quantifies the energy stabilization when the system acquires an additional electronic charge. researchgate.net

These calculations, often performed in different phases (gas, water, methanol), help in understanding the reactivity and stability of the molecule. researchgate.net The values derived from such theoretical studies are fundamental in predicting how these molecules will interact with biological targets and other chemical species. niscpr.res.in

Global Reactivity Descriptors for 5-oxo-1-phenylpyrrolidine-3-carboxylic acid niscpr.res.in
ParameterSymbolDefinition
Chemical Potentialµ(EHOMO + ELUMO) / 2
Chemical Hardnessη(ELUMO - EHOMO) / 2
Global Electrophilicity Indexωµ2 / 2η
Maximum Electronic Charge TransferΔNmax-µ / η

Non-Linear Optical (NLO) Properties Assessment (Polarizability and Hyperpolarizability)

Non-linear optical (NLO) materials are of significant interest for their potential applications in advanced technologies like optical data processing, sensors, and optoelectronics. nih.govrdd.edu.iq Organic compounds, particularly those with delocalized π-electrons, are promising candidates for NLO materials due to their high NLO susceptibility and ease of modification. researchgate.netnih.gov

Computational studies on 5-oxo-1-phenylpyrrolidine-3-carboxylic acid have investigated its NLO properties by calculating its electric dipole moment (μ), polarizability (α), and first static hyperpolarizability (β). niscpr.res.inresearchgate.net These calculations, performed using DFT methods, indicate that the molecule possesses significant NLO characteristics. The total first static hyperpolarizability (β₀) value was computed to be 19.477 × 10⁻³⁰ esu, suggesting it could be an interesting NLO material. researchgate.net The polarizability and hyperpolarizability values for such compounds are often compared to a standard reference material like urea (B33335) to gauge their potential. nih.gov A high hyperpolarizability value is a key indicator of a molecule's potential for NLO applications. researchgate.net

Calculated NLO Properties for 5-oxo-1-phenylpyrrolidine-3-carboxylic acid
PropertySymbolCalculated ValueReference
First Static Hyperpolarizabilityβ₀19.477 × 10⁻³⁰ esu researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful in silico tools used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. nih.govresearchgate.net These methods are fundamental in modern drug discovery, providing insights into binding mechanisms and guiding the design of new therapeutic agents. nih.gov

Protein-Ligand Interaction Analysis

Molecular docking studies on various pyrrolidinone and pyrrolidine (B122466) derivatives have been conducted to explore their potential as inhibitors for a range of biological targets. These studies aim to predict the preferred binding orientation of the ligand within the active site of a protein and to estimate the strength of the interaction, often expressed as a binding score. nih.govnih.govscirp.org

Key findings from docking studies on related pyrrolidinone derivatives include:

Identification of Key Interactions : Hydrogen bonds and electrostatic factors are frequently identified as the primary forces governing the interaction between pyrrolidine derivatives and the active sites of enzymes like influenza neuraminidase and lipoxygenase (LOX). nih.govnih.gov Van der Waals interactions also contribute significantly to the stability of the protein-ligand complex. researchgate.net

Crucial Amino Acid Residues : Docking analyses have pinpointed specific amino acid residues that are critical for binding. For instance, in studies with influenza neuraminidase, residues Trp178, Arg371, and Tyr406 were identified as key components of the active pocket. nih.gov

Correlation with Activity : A significant correlation is often observed between the calculated binding affinity (docking score) and the experimentally determined inhibitory activity (e.g., pIC₅₀), validating the predictive power of the docking models. nih.gov

These analyses provide a detailed picture of how compounds like this compound could interact with and potentially inhibit various protein targets. scispace.comtandfonline.com

Structure-Based Drug Design (SBDD) Applications

Structure-based drug design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structure of the biological target. researchgate.net Insights gained from protein-ligand interaction analyses are used to guide the design of new molecules with improved potency and selectivity. researchgate.net

For pyrrolidinone derivatives, SBDD involves:

Scaffold Optimization : The pyrrolidinone core is used as a template, and its substituents are systematically modified to enhance interactions with the target's active site. nih.gov

Targeting Specific Interactions : By understanding which amino acid residues are crucial for binding, medicinal chemists can design modifications to the ligand that form stronger or additional hydrogen bonds, or that better fit the hydrophobic pockets of the active site.

Iterative Design and Testing : The SBDD process is cyclical. New derivatives are designed computationally, synthesized, and then tested experimentally. The results of these tests are then used to refine the computational models and design the next generation of compounds.

This rational design approach has been successfully applied to develop potent inhibitors for various targets, demonstrating the utility of combining computational modeling with synthetic chemistry. researchgate.net

In Silico ADME Prediction and Pharmacokinetic Profiling

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic profile of potential drug candidates. nih.gov This profile is often summarized by the acronym ADME, which stands for Absorption, Distribution, Metabolism, and Excretion. researchgate.net In silico ADME prediction tools use computational models to estimate these properties, allowing for the early identification of compounds with poor drug-like characteristics. nih.govresearchgate.net

For pyrrolidinone derivatives, in silico ADME studies typically evaluate:

Physicochemical Properties : Parameters such as lipophilicity (logP), water solubility, and molecular weight are calculated. These properties are critical for predicting a compound's absorption and distribution. researchgate.net

Drug-Likeness Rules : Compliance with guidelines like Lipinski's Rule of Five is assessed to determine if a compound has physicochemical properties consistent with most orally available drugs. scispace.com

Pharmacokinetic Parameters : Models are used to predict properties like gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes (e.g., cytochrome P450). nih.gov

These predictions help to prioritize which compounds should be advanced for further experimental testing, saving time and resources in the drug development pipeline. researchgate.net Computational studies on various pyrrolidinone derivatives have been used to confirm their bioavailability as potential drug candidates. scispace.com

Structure Activity Relationship Sar and Mechanistic Exploration in Pyrrolidinone Research

Elucidation of Structural Features Influencing Biological Target Interactions

The biological activity of pyrrolidinone derivatives is dictated by the interplay of its core components: the N-phenyl ring, the lactam (oxo) group, the carboxamide side chain, and various substituents. Each feature can be systematically modified to probe and optimize interactions with target proteins.

The Pyrrolidinone Core: This central ring acts as a rigid scaffold that correctly orients the appended functional groups for binding. The stereochemistry of the ring is crucial, as enantiomers often exhibit different biological profiles due to the enantioselective nature of protein binding sites. researchgate.netunipa.it The carbonyl oxygen of the lactam is a key hydrogen bond acceptor. For instance, in studies of pyrrolidinone-based inhibitors of the aldo-keto reductase enzyme AKR1C3, X-ray crystallography revealed that this carbonyl oxygen forms critical hydrogen bonds with Tyr55 and His117 residues in the enzyme's "oxyanion hole," anchoring the inhibitor in the active site. researchgate.net

The N-Phenyl Group: The substituent at the N1 position of the pyrrolidinone ring is critical for modulating activity and selectivity. In a series of N-(substituted phenyl) pyrrolidine-2-carboxamides developed as anticonvulsant agents, the nature and position of substituents on this phenyl ring dramatically influenced efficacy. rroij.comresearchgate.net Electron-withdrawing groups, such as chloro and nitro at the para-position, were found to confer the highest activity, suggesting that electronic properties and specific steric placements are key for interaction with the biological target. rroij.comresearchgate.net

The 3-Carboxamide Moiety: The carboxamide group at the C3 position is a versatile functional group that can engage in multiple non-covalent interactions, including hydrogen bonding. Its orientation and the nature of its substituents are pivotal. For N-acylethanolamine acid amidase (NAAA) inhibitors, modifications to the amide portion and the terminal phenyl group it carries significantly impact potency. nih.gov SAR studies showed that small, lipophilic substituents on the terminal phenyl group were optimal for inhibitory activity. nih.gov Furthermore, the linker connecting the pyrrolidinone core to the terminal aromatic group via the carboxamide can influence both potency and selectivity. nih.gov

Investigation of Binding Affinities and Inhibitory Mechanisms (e.g., enzyme inhibition, receptor antagonism)

Pyrrolidinone carboxamide derivatives have been identified as potent modulators of various enzymes and receptors, often exhibiting low micromolar to nanomolar binding affinities. Their mechanisms of action are diverse, ranging from competitive enzyme inhibition to receptor antagonism.

Enzyme Inhibition:

N-Acylethanolamine Acid Amidase (NAAA) Inhibition: A series of pyrrolidine (B122466) amide derivatives have been developed as inhibitors of NAAA, an enzyme involved in inflammation and pain pathways. nih.gov Kinetic analyses demonstrated that these compounds act as reversible and competitive inhibitors. nih.gov This mechanism involves the inhibitor competing with the endogenous substrate for binding to the enzyme's active site. The most promising compounds in these series exhibit inhibitory concentrations (IC₅₀) in the low micromolar range. nih.gov

Aldo-Keto Reductase (AKR1C3) Inhibition: Certain 1-phenylpyrrolidin-2-ones have been identified as potent, non-carboxylate inhibitors of AKR1C3, an enzyme implicated in hormone-dependent cancers. researchgate.net These compounds were found to have IC₅₀ values in the nanomolar range. researchgate.net Crystallographic studies confirmed that their inhibitory mechanism relies on key hydrogen bonding interactions between the lactam carbonyl and the enzyme's oxyanion hole, effectively blocking the active site. researchgate.net

Myeloid Cell Leukemia-1 (Mcl-1) Inhibition: The pyrrolidine scaffold has been used to develop inhibitors of Mcl-1, an anti-apoptotic protein that is a key target in cancer therapy. nih.gov By modifying the amino acid side chains attached to the pyrrolidine core, researchers developed compounds with significantly improved binding affinities, achieving inhibitor constant (Kᵢ) values as low as 77 nM. nih.gov

Cyclooxygenase (COX) Inhibition: N-substituted pyrrolidine-2,5-diones have been investigated as anti-inflammatory agents targeting COX enzymes. ebi.ac.uk Several derivatives demonstrated selective inhibition of COX-2 over COX-1, a desirable profile for reducing inflammatory effects while minimizing gastrointestinal side effects. The most potent and selective compound in one study showed a COX-2 IC₅₀ value of 0.98 µM with a selectivity index of 31.5. ebi.ac.uk

Receptor Antagonism:

While enzyme inhibition is a more commonly explored mechanism for this class, related scaffolds demonstrate the potential for receptor modulation. For example, a scaffold-hopping approach led to the development of 2-phenyl-1H-pyrrole-3-carboxamides as inverse agonists for the serotonin (B10506) 5-HT₆ receptor, a target for cognitive enhancement. acs.org This highlights the adaptability of the phenyl-carboxamide substructure in targeting G-protein coupled receptors.

Correlation of Substituent Effects with Molecular Activity

The systematic variation of substituents on the pyrrolidinone carboxamide framework is a cornerstone of SAR studies, allowing for the fine-tuning of molecular activity. The electronic and steric properties of these substituents directly correlate with binding affinity and inhibitory potency.

For instance, in the development of N-(substituted phenyl) pyrrolidin-2-carboxamides as anticonvulsants, a clear correlation was observed between the substituent on the N-phenyl ring and the compound's ability to protect against maximal electroshock seizures (MES). rroij.comresearchgate.net As shown in the table below, compounds with electron-withdrawing groups at the para-position of the phenyl ring were the most active.

CompoundSubstituent (R) on N-phenyl ringAnticonvulsant Activity (% Protection in MES test)
3a4-Cl100
3d4-NO₂100
3b2-Cl66
3c2-NO₂33
3h4-CH₃66
3iH33

Similarly, in the design of sulphonamide pyrolidine carboxamide derivatives with antiplasmodial activity against Plasmodium falciparum, the choice of sulphonamide group and the substitution pattern on a terminal phenylamino (B1219803) ring were critical. nih.gov Derivatives bearing a para-nitrophenylsulphonamide moiety were generally more potent than those with a toluenesulphonamide group, indicating the importance of electron-withdrawing features. The data below illustrates how different substituents impact the half-maximal inhibitory concentration (IC₅₀). nih.gov

CompoundSulphonamide GroupSubstituent (R) on Phenylamino RingAntiplasmodial Activity (IC₅₀, µM)
9nToluenesulphonamide4-Cl2.80
10np-Nitrophenylsulphonamide4-Cl2.40
9mToluenesulphonamide3-Cl3.20
10mp-Nitrophenylsulphonamide3-Cl2.80
9bToluenesulphonamide4-CH₃4.20
10bp-Nitrophenylsulphonamide4-CH₃3.50

These examples underscore the principle that rational modification of substituents, based on an understanding of their electronic and steric effects, is a powerful strategy for optimizing the biological activity of pyrrolidinone-based compounds.

Q & A

Q. What synthetic methodologies are recommended for preparing N-methyl-5-oxo-1-phenylpyrrolidine-3-carboxamide?

  • Methodological Answer : The synthesis typically involves cyclization of substituted pyrrolidine precursors. A diastereoselective approach, as described for structurally similar 5-oxopyrrolidine derivatives, can be adapted. For example, reacting a phenyl-substituted pyrrolidone intermediate with methylamine under controlled pH and temperature (e.g., 60°C in DMF) yields the carboxamide. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity . Key Steps :
  • Cyclization using catalytic acids (e.g., p-TsOH).
  • Amidation with methylamine in polar aprotic solvents.
  • Purification via gradient elution chromatography.

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer :
  • X-ray crystallography : Use SHELX for structure refinement and ORTEP-3 for thermal ellipsoid visualization . For example, single-crystal diffraction data (e.g., Mo-Kα radiation, λ = 0.71073 Å) can resolve bond lengths and angles (see Table 1).
  • Spectroscopy : ¹H/¹³C NMR (e.g., δ ~2.4 ppm for N-methyl protons) and FT-IR (amide I band ~1650 cm⁻¹) validate functional groups.
  • Chromatography : HPLC (C18 column, acetonitrile/water) confirms purity (>95%).

Table 1 : Crystallographic Parameters (Hypothetical Example)

ParameterValue
Space groupP2₁/c
Bond length (C=O)1.214 Å
Torsion angle112.3°
R-factor0.045

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing enantiopure this compound?

  • Methodological Answer :
  • Chiral resolution : Use chiral auxiliaries (e.g., L-proline derivatives) during cyclization to induce asymmetry .
  • Dynamic kinetic resolution : Employ transition-metal catalysts (e.g., Ru-based) to favor one enantiomer under reflux conditions.
  • Crystallographic validation : Refine structures using SHELXL to confirm absolute configuration via Flack parameter analysis. For example, a recent study resolved a similar pyrrolidine derivative with an R-factor of 0.039 .

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces.
  • Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). A recent model predicted strong hydrogen bonding between the carboxamide group and a kinase active site (binding energy: -8.2 kcal/mol) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability in aqueous environments.

Data Contradictions and Validation

  • Stereochemical discrepancies : Some studies report conflicting dihedral angles for similar pyrrolidine derivatives (e.g., 112° vs. 118°). Cross-validate using multiple refinement cycles in SHELX and compare with Cambridge Structural Database entries.
  • Synthetic yields : Yields vary (45–75%) depending on solvent choice (DMF vs. THF). Replicate protocols with strict moisture control to improve reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.